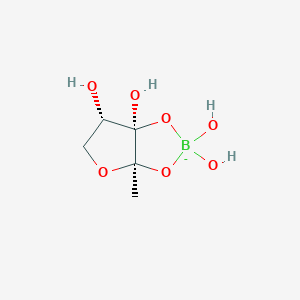
Autoinducer-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Autoinducer-2 is an organic anion that is a borate diester derived from a furanose and acts a universal signal molecule mediating intra- and interspecies communication among bacteria. It has a role as an autoinducer and a bacterial metabolite.
Aplicaciones Científicas De Investigación
Physiological Roles of Autoinducer-2
- Biofilm Formation : AI-2 is crucial for biofilm development in various bacterial species, including Pseudomonas aeruginosa and Escherichia coli. Studies indicate that AI-2 enhances biofilm formation through specific receptors, such as PctA and TlpQ, which mediate cell attachment and community structure within biofilms .
- Motility and Chemotaxis : Research using E. coli as a model organism has demonstrated that AI-2 affects motility behaviors, including swarming and chemotaxis. This suggests that AI-2 not only serves as a signal for community behavior but also modulates individual cell movement .
Applications in Microbial Ecology
- Interspecies Communication : AI-2 mediates signaling between different bacterial species, allowing them to coordinate responses to environmental changes. This is particularly relevant in multispecies communities where cooperation can enhance survival and adaptability .
- Pathogenicity : The role of AI-2 in pathogenic bacteria has been studied extensively. It is involved in regulating virulence factors and biofilm-associated infections, making it a target for therapeutic interventions against bacterial diseases .
Therapeutic Potential
- Quorum Sensing Inhibition : Targeting AI-2 signaling pathways presents a novel approach for developing anti-infective therapies. By disrupting AI-2-mediated communication, it may be possible to prevent biofilm formation and reduce virulence in pathogenic bacteria .
- Probiotics and Fermentation : AI-2's involvement in the fermentation processes of beneficial bacteria, such as those found in kimchi, highlights its potential role in enhancing probiotic efficacy and food safety .
Case Studies
Propiedades
Fórmula molecular |
C5H10BO7- |
|---|---|
Peso molecular |
192.94 g/mol |
Nombre IUPAC |
(1R,5S,8S)-3,3-dihydroxy-5-methyl-2,4,6-trioxa-3-boranuidabicyclo[3.3.0]octane-1,8-diol |
InChI |
InChI=1S/C5H10BO7/c1-4-5(8,3(7)2-11-4)13-6(9,10)12-4/h3,7-10H,2H2,1H3/q-1/t3-,4+,5+/m0/s1 |
Clave InChI |
ACKRRKSNOOISSG-VPENINKCSA-N |
SMILES |
[B-]1(OC2(C(O1)(C(CO2)O)O)C)(O)O |
SMILES isomérico |
[B-]1(O[C@@]2([C@](O1)([C@H](CO2)O)O)C)(O)O |
SMILES canónico |
[B-]1(OC2(C(O1)(C(CO2)O)O)C)(O)O |
Sinónimos |
AI-2 autoinducer autoinducer 2 C8HSL compound N-octanoyl-HSL N-octanoyl-L-homoserine lactone N-octanoylhomoserine lactone VAI-2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















